molecular formula C9H7N3O4S B2761366 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid CAS No. 1006457-69-7

5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid

Cat. No.: B2761366
CAS No.: 1006457-69-7
M. Wt: 253.23
InChI Key: XKMAISRBBHCPRY-UHFFFAOYSA-N
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Description

5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a pyrazole ring bearing a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alcohols, amines, acid chlorides

    Cyclization: Various cyclization agents depending on the desired product

Major Products Formed

    Reduction: 5-[(4-Amino-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid

    Esterification: Methyl 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylate

    Cyclization: Various fused heterocyclic compounds

Mechanism of Action

The mechanism of action of 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Amino-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid
  • 5-[(4-Methyl-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid
  • 5-[(4-Chloro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid

Uniqueness

5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific redox behavior and binding interactions .

Properties

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMAISRBBHCPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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